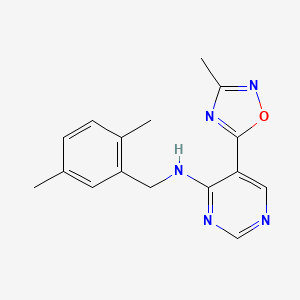
N-(2,5-dimethylbenzyl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(2,5-dimethylbenzyl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine is a useful research compound. Its molecular formula is C16H17N5O and its molecular weight is 295.346. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(2,5-dimethylbenzyl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological activity, and research findings related to this compound, providing insights into its pharmacological potential.
Synthesis
The synthesis of this compound typically involves multi-step reactions that integrate various chemical precursors. The oxadiazole moiety is particularly significant as compounds containing this heterocycle are known for their diverse biological activities.
Antimicrobial Activity
Research indicates that derivatives of oxadiazoles exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium. In a study examining the antimicrobial efficacy of oxadiazole derivatives, several compounds demonstrated broad-spectrum activity against both gram-positive and gram-negative bacteria .
Anticancer Potential
The compound's structural features suggest potential anticancer properties. Oxadiazole derivatives have been associated with significant cytotoxicity against cancer cell lines. For example, studies have shown that certain oxadiazole compounds can inhibit cell proliferation in human cancer cell lines such as HT-29 (colon cancer) and TK-10 (kidney cancer) at micromolar concentrations . The mechanism often involves the induction of apoptosis and disruption of cellular signaling pathways related to growth and survival.
Anti-inflammatory Effects
Compounds containing the oxadiazole ring have also been reported to exhibit anti-inflammatory properties. This activity is crucial in the context of diseases characterized by chronic inflammation. Research has indicated that certain derivatives can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes .
Study 1: Antimicrobial Efficacy
In a comparative study of various oxadiazole derivatives, this compound was evaluated for its antimicrobial activity. The results indicated a minimum inhibitory concentration (MIC) of 10 µg/mL against MRSA strains, showcasing its potential as a therapeutic agent against resistant bacterial infections .
Study 2: Anticancer Activity
Another significant study focused on the anticancer properties of the compound. In vitro assays revealed that the compound inhibited cell growth in both HT-29 and TK-10 cell lines with IC50 values of 15 µM and 20 µM respectively. The study highlighted the compound's ability to induce apoptosis through caspase activation pathways .
Data Tables
| Activity | Tested Compound | MIC/IC50 Values | Target Organism/Cell Line |
|---|---|---|---|
| Antimicrobial | This compound | 10 µg/mL | MRSA |
| Anticancer | This compound | IC50: 15 µM (HT-29) | Colon Cancer |
| IC50: 20 µM (TK-10) | Kidney Cancer |
Eigenschaften
IUPAC Name |
N-[(2,5-dimethylphenyl)methyl]-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O/c1-10-4-5-11(2)13(6-10)7-18-15-14(8-17-9-19-15)16-20-12(3)21-22-16/h4-6,8-9H,7H2,1-3H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWJLPRSCUSGJGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CNC2=NC=NC=C2C3=NC(=NO3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














